molecular formula C26H23ClN6O2S B2487774 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 536992-07-1

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2487774
CAS No.: 536992-07-1
M. Wt: 519.02
InChI Key: JWWJKSAQXYQMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic small molecule investigated for its role as a potent and selective inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility, and its dysregulation through mutation or overexpression is strongly implicated in tumorigenesis, metastasis, and acquired drug resistance in various cancers, including non-small cell lung cancer and gastric carcinoma . This compound belongs to a class of triazolopyrimidine derivatives designed to target the ATP-binding pocket of c-Met, thereby suppressing its autophosphorylation and subsequent downstream activation of effectors like the MAPK and PI3K/Akt pathways. Its chemical structure, featuring a triazolopyrimidine core substituted with specific aromatic carboxamide and sulfanyl groups, is optimized for high affinity and selectivity. Research utilizing this inhibitor focuses on elucidating the oncogenic functions of c-Met, exploring its potential as a targeted therapeutic agent in preclinical models, and investigating mechanisms of resistance in oncology research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-11-5-6-13-21(19)35-2)23(20-12-7-8-14-28-20)33-25(29-16)31-26(32-33)36-15-17-9-3-4-10-18(17)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWJKSAQXYQMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Solvent Choice : Ethanol and DMF are preferred for cyclization and substitution steps, respectively, due to their ability to dissolve polar intermediates.
  • Temperature : Cyclization reactions typically require heating at 80–125°C, while substitution steps proceed at room temperature or mild heating (40–60°C).

Catalytic and Stoichiometric Additives

  • Base Selection : TEA and DIPEA are critical for deprotonating thiols and amines, enhancing nucleophilicity.
  • Oxidizing Agents : Iodobenzenediacetate (IBDA) facilitates oxidative cyclization in metal-free syntheses, improving atom economy.

Comparative Analysis of Synthetic Routes

Step Method Reagents Yield (%) Advantages
Core formation Cyclization Di-keto compound, 5-amino-triazole 65–75 Regioselective, scalable
Sulfanyl introduction Nucleophilic substitution 2-Chlorobenzyl mercaptan, TEA 60–70 Mild conditions, high selectivity
Carboxamide coupling EDCI/HOBt mediation EDCI, HOBt, DIPEA 55–65 Avoids racemization, high purity

Mechanistic Insights

  • Cyclization : The di-keto compound undergoes keto-enol tautomerism, enabling nucleophilic attack by the amino triazole. Subsequent dehydration and aromatization yield the triazolopyrimidine core.
  • Chlorination : POCl₃ acts as both a chlorinating agent and a Lewis acid, polarizing the hydroxyl group for efficient displacement.
  • Thiol Substitution : The thiolate anion attacks the electron-deficient carbon at position 2, driven by the leaving group’s stability (Cl⁻).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 2 and 7 are mitigated by sequential functionalization and protecting group-free synthesis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are employed to isolate intermediates and final products.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 2-{[(2-chlorophenyl)methyl]sulfany}-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by relevant case studies and data.

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies suggest that derivatives of triazolo-pyrimidines exhibit a range of biological activities, including:

  • Antitumor Activity: Triazolo-pyrimidine derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties: Research indicates that certain triazole derivatives possess antimicrobial activity against a variety of pathogens. This compound's structural characteristics may contribute to its efficacy in combating bacterial and fungal infections.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways related to disease states. For example:

  • Inhibition of Hydroxyacid Synthase: Some studies have identified compounds with similar functional groups as moderate inhibitors of hydroxyacid synthase, which plays a role in metabolic disorders. The sulfenamide or sulfanyl group may be crucial for enzyme binding and inhibition.

Neuropharmacological Effects

Given the presence of the pyridine moiety, there is potential for neuropharmacological applications:

  • CNS Activity: Compounds with pyridine rings are often evaluated for their effects on the central nervous system. Preliminary studies suggest that this compound may influence neurotransmitter systems, thereby presenting opportunities for developing treatments for neurological disorders.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry reported on a series of triazolo-pyrimidine derivatives, including compounds structurally related to the one . These derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and demonstrated IC50 values indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another research effort documented in Pharmaceutical Biology, a derivative similar to the compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Candida albicans. The study found that modifications to the sulfur-containing group enhanced activity against these pathogens, suggesting that further optimization could lead to effective antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorTriazolo-pyrimidine derivativesInduction of apoptosis
AntimicrobialSulfur-containing analogsInhibition of bacterial growth
Enzyme InhibitionHydroxyacid synthase inhibitorsReduced enzyme activity
CNS ActivityPyridine-based compoundsModulation of neurotransmitter release

Table 2: Case Study Results

Study ReferenceCompound TestedIC50 (μM)Mechanism
Journal of Medicinal ChemistryTriazolo-pyrimidine derivative5.0Apoptosis induction
Pharmaceutical BiologySulfur-containing derivative10.0Antimicrobial action

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism may vary depending on the specific application and the biological context. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

The target compound’s activity and physicochemical properties can be contextualized through structural analogs and SAR principles. Below is a comparative analysis:

Structural Analogs from Thiazolo-Pyrimidine and Quinazoline Families

describes compounds with thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) cores. While these differ in core structure, substituent effects provide critical insights:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Target Compound Triazolo[1,5-a]pyrimidine 2-Cl-C6H4-CH2-S, 2-MeO-C6H4-NH, pyridin-2-yl C25H21ClN6O2S High lipophilicity (Cl, S); potential CNS penetration -
11a (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran C20H10N4O3S Electron-donating methyl groups; furan enhances planar stacking
11b (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran C22H17N3O3S Electron-withdrawing cyano group; impacts binding affinity
12 (Pyrimido-quinazoline) Pyrimido[2,1-b]quinazoline 5-Methylfuran, anthranilic acid derivative C17H10N4O3 Rigid quinazoline core; limited solubility due to fused rings

Key Observations :

  • The 2-methoxyphenylcarboxamide moiety likely improves aqueous solubility relative to non-polar benzylidene groups in 11a–b .
  • Halogenated substituents (e.g., 2-chlorophenyl) in the target compound could enhance binding to hydrophobic enzyme pockets, as seen in antimycobacterial quinolinium chlorides .
Structure-Activity Relationship (SAR) Considerations

–6 highlights that minor structural changes significantly alter biological activity:

  • Substituent Position : The 2-chlorophenylmethylsulfanyl group at position 2 may optimize steric interactions compared to bulkier 2,4,6-trimethylbenzylidene (11a) .
  • electron-withdrawing cyano groups (11b) .
  • Heterocyclic Cores : Triazolo-pyrimidine cores (target) are more electron-deficient than thiazolo-pyrimidines (11a–b), influencing redox properties and metabolic stability .
Chirality and Environmental Impact
  • Chirality : While the target compound’s stereochemistry is unspecified, emphasizes that enantiomers of chiral pharmaceuticals can exhibit divergent toxicities (e.g., fluoxetine’s S-enantiomer is 9.4× more toxic than R) . If the sulfanyl or carboxamide groups introduce chirality, enantiomeric resolution is critical for safety .
  • Environmental Persistence : Structural features like the sulfanyl group may resist degradation, leading to environmental accumulation akin to pharmaceuticals discussed in .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel entity within the triazolopyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the context of infectious diseases and cancer therapy. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential and underlying mechanisms.

The structure of the compound features a triazolopyrimidine core substituted with various functional groups that enhance its biological activity. The 2-chlorophenyl and methoxyphenyl groups are significant for their role in modulating the compound's interaction with biological targets. The sulfanyl moiety is also crucial for its activity against various pathogens.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, as demonstrated in antibacterial screening studies .

Antitrypanosomal Activity

The compound has been evaluated for its antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed an effective concentration (EC50) of 20 nM, indicating potent activity comparable to existing treatments . The introduction of the 2-chlorophenyl group was particularly noted for enhancing this activity.

Anticancer Properties

Triazolopyrimidines have also been investigated for their anticancer potential. The compound's ability to inhibit key enzymes involved in tumor progression, such as acetylcholinesterase (AChE), has been documented . The structural modifications in this compound may contribute to its efficacy against various cancer cell lines.

Study 1: Antitrypanosomal Efficacy

In a study focusing on the optimization of triazolopyrimidine derivatives for treating Chagas disease, the compound demonstrated significant antitrypanosomal efficacy in murine models. It was administered at a dosage of 50 mg/kg, resulting in notable reductions in parasitemia levels compared to control groups .

Study 2: Antimicrobial Screening

Another study assessed the antibacterial properties of similar triazolopyrimidine compounds. The results indicated that compounds with a sulfanyl group exhibited enhanced binding to bovine serum albumin (BSA), which correlates with improved pharmacokinetic profiles and therapeutic effectiveness against bacterial infections .

Data Tables

Biological ActivityTarget Pathogen/Cell LineEC50 (nM)Reference
AntitrypanosomalTrypanosoma cruzi20
AntibacterialSalmonella typhiModerate
Anticancer (AChE Inhibition)Various Cancer Cell LinesStrong

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing the triazolo[1,5-a]pyrimidine core in this compound?

  • Answer : The triazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, demonstrates the use of ethyl carboxylate precursors and sulfur-containing benzyl groups under reflux conditions in ethanol. X-ray crystallography (e.g., SHELXTL software ) is critical for confirming regioselectivity and structural integrity. Optimization of solvent polarity and temperature is recommended to minimize byproducts.

Q. How can structural characterization of this compound be validated to resolve ambiguities in regiochemistry?

  • Answer : Multi-modal characterization is essential:

  • NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm substituent positions.
  • X-ray diffraction : Resolve ambiguities in fused-ring systems (e.g., triazolo-pyrimidine vs. pyrazolo-pyrimidine) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
    • Contradictions in data (e.g., unexpected NOE correlations) should prompt re-evaluation of synthetic intermediates .

Q. What are the foundational protocols for assessing solubility and lipophilicity of this compound?

  • Answer : Use the SwissADME platform to predict logP and aqueous solubility. Experimentally, employ shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). highlights comparisons with reference drugs (e.g., celecoxib) to benchmark pharmacokinetic properties.

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in the synthesis of this compound?

  • Answer : Bayesian algorithms outperform traditional one-variable-at-a-time (OVAT) approaches by modeling multidimensional parameter spaces (e.g., temperature, catalyst loading, solvent ratios). suggests integrating robotic platforms for high-throughput screening of 50–100 conditions, with Gaussian process regression to identify optimal reaction parameters. This reduces experimental iterations by 60–80% .

Q. What non-covalent interactions dominate the crystal packing of this compound, and how do they influence its solid-state reactivity?

  • Answer : X-ray data () and Hirshfeld surface analysis reveal key interactions:

  • π-Stacking : Between pyridinyl and chlorophenyl groups.
  • S···Cl halogen bonds : Stabilize layered structures.
  • Hydrogen bonds : Methoxyphenyl oxygen acts as an acceptor.
    • These interactions dictate mechanochemical reactivity (e.g., grinding-induced polymorph transitions) and dissolution rates .

Q. How can machine learning guide the design of derivatives with enhanced bioactivity?

  • Answer : Train models on datasets of triazolo-pyrimidine analogs (e.g., IC50 values against kinase targets) using descriptors like electronegativity, polar surface area, and H-bond donor/acceptor counts. emphasizes integrating molecular dynamics simulations to predict binding affinities. Prioritize derivatives with modified sulfanyl or carboxamide groups for synthesis .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in IC50 values may arise from off-target effects or solubility limitations. recommends using standardized protocols (e.g., ATP concentration in kinase assays) and controls (e.g., staurosporine). Statistical tools like Bland-Altman plots quantify assay reproducibility .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interaction effects between variables (e.g., temperature × catalyst loading) .
  • Computational Modeling : Combine DFT calculations (e.g., Gaussian 09) with QSAR models to predict reactivity and ADMET properties .
  • Data Validation : Cross-reference spectral data with PubChem entries and IUCr databases to detect anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.